1-(2-Cyclopropoxyphenyl)ethan-1-one
Description
1-(2-Cyclopropoxyphenyl)ethan-1-one is a ketone derivative featuring a cyclopropoxy substituent at the ortho-position of a phenyl ring. The cyclopropoxy group introduces significant steric and electronic effects due to the ring strain inherent in the cyclopropane moiety. For instance, compounds like 1-(2-propoxyphenyl)ethan-1-one (CAS 7191-38-0) and 1-(2-cyclobutoxyphenyl)ethan-1-one share similar frameworks, differing in the alkoxy substituent . These analogs are typically synthesized via nucleophilic substitution or coupling reactions, as seen in related systems .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-cyclopropyloxyphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)13-9-6-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
LVNNSJOTNLHOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Cyclopropoxyphenyl)ethan-1-one typically involves the reaction of 2-cyclopropoxybenzaldehyde with an appropriate reagent to form the desired ketone. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Cyclopropoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Cyclopropoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Alkoxy-Substituted Analogs
Propoxy and Cyclobutoxy Derivatives
- 1-(2-Propoxyphenyl)ethan-1-one (CAS 7191-38-0): This compound substitutes a propoxy group for the cyclopropoxy moiety. It has a molecular weight of 178.23 g/mol and is synthesized via high-yield routes involving aryl bromides and alkoxy precursors .
Cyclohexenyloxy Derivatives
Compounds like 1-(2-(cyclohex-2-en-1-yloxy)phenyl)ethan-1-one (1a–1j) are synthesized via tert-butyl nitrite-induced radical nitrile oxidation cycloaddition. These derivatives exhibit enhanced steric bulk and conjugated systems, which may influence their photophysical properties .
Comparison with Sulfonyl-Containing Analogs
- 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (10d): This compound replaces the alkoxy group with a sulfonyl moiety, significantly altering electronic properties. Synthesized in 88% yield via reaction of 2-bromo-1-cyclopropylethan-1-one with benzenesulfinic acid, it forms a white solid (mp 57–58°C) .
- Ruthenium(II)-Catalyzed Sulfonylidene Derivatives : Derivatives like 1-(4-chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) demonstrate applications in catalysis, with melting points influenced by substituents (e.g., 1f: mp 137.3–138.5°C) .
Comparison with Heterocyclic-Substituted Ketones
- 1-(Benzofuran-2-yl)ethan-1-one Derivatives: These compounds, such as O-benzyl ether oximes, exhibit notable antimicrobial activity.
- Polycyclic Aromatic Hydrocarbon (PAH) Derivatives : Compounds like 1-(phenanthren-2-yl)ethan-1-one (1u) and 1-(pyren-2-yl)ethan-1-one (1v) feature extended aromatic systems, enabling applications in materials science due to their electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
